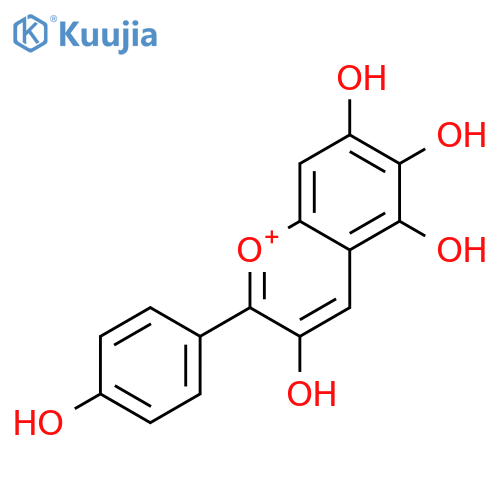Cas no 25041-66-1 (Aurantinidin Chloride)

Aurantinidin Chloride structure
商品名:Aurantinidin Chloride
Aurantinidin Chloride 化学的及び物理的性質
名前と識別子
-
- 1-Benzopyrylium,3,5,6,7-tetrahydroxy-2-(4-hydroxyphenyl)-, chloride (1:1)
- 2-(4-hydroxyphenyl)chromenylium-3,5,6,7-tetrol
- AURANTINIDIN CHLORIDE
- 3,5,6,7-Tetrahydroxy-2-(4-hydroxy-phenyl)-chlorid, Chlorid
- 3,5,6,7-tetrahydroxy-2-(4-hydroxy-phenyl)-chloride , chloride
- 6-Hydroxypelargonidin
- 6-Hydroxypelargonidine
- AC1L9BF7
- Aurantinidin
- C08575
- 3,5,6,7-tetrahydroxy-2-(4-hydroxyphenyl)-1
- E?-chromen-1-ylium
- Q369356
- LMPK12010424
- DTXSID40331603
- CHEBI:2923
- 25041-66-1
- DTXCID50282697
- Aurantinidin Chloride
-
- インチ: InChI=1S/C15H10O6/c16-8-3-1-7(2-4-8)15-11(18)5-9-12(21-15)6-10(17)14(20)13(9)19/h1-6H,(H4-,16,17,18,19,20)/p+1
- InChIKey: VGONRPRFJVEJKB-UHFFFAOYSA-O
- ほほえんだ: OC1=CC=C(C2=[O+]C3=CC(=C(C(O)=C3C=C2O)O)O)C=C1
計算された属性
- せいみつぶんしりょう: 287.05553
- どういたいしつりょう: 287.055563
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 1
- 複雑さ: 356
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.516
- トポロジー分子極性表面積: 102
じっけんとくせい
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- PSA: 112.45
Aurantinidin Chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AF41964-2.5mg |
Aurantinidin chloride |
25041-66-1 | 2.5mg |
$644.00 | 2024-04-20 | ||
| TRC | A794645-2.5mg |
Aurantinidin Chloride |
25041-66-1 | 2.5mg |
$ 228.00 | 2023-04-19 | ||
| TRC | A794645-5mg |
Aurantinidin Chloride |
25041-66-1 | 5mg |
$ 402.00 | 2023-04-19 | ||
| A2B Chem LLC | AF41964-5mg |
Aurantinidin chloride |
25041-66-1 | 5mg |
$900.00 | 2024-04-20 | ||
| TRC | A794645-10mg |
Aurantinidin Chloride |
25041-66-1 | 10mg |
$ 770.00 | 2023-04-19 | ||
| TRC | A794645-25mg |
Aurantinidin Chloride |
25041-66-1 | 25mg |
$ 1694.00 | 2023-04-19 |
Aurantinidin Chloride 関連文献
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819
-
3. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
25041-66-1 (Aurantinidin Chloride) 関連製品
- 13306-05-3(Cyanidin)
- 42529-06-6(1-Benzopyrylium,2-(3,4-dihydroxyphenyl)-3,5,6,7-tetrahydroxy-, chloride (9CI))
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量